Isotetrandrine N-2'-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

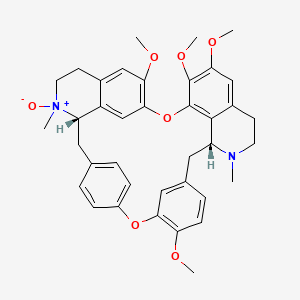

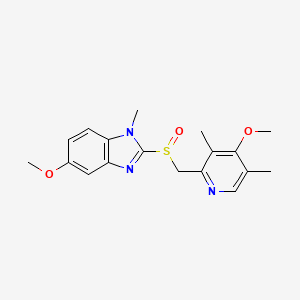

Isotetrandrine N-2’-oxide is a compound with the CAS Number: 70191-83-2 . It has a molecular weight of 638.76 and belongs to the alkaloid family. It is isolated from the roots of Stephania tetrandra S.Moore .

Molecular Structure Analysis

The IUPAC name for Isotetrandrine N-2’-oxide is 1(6),3(6),3(7),5(4)-tetramethoxy-1(2),3(2)-dimethyl-1(1),1(2),1(3),1(4),3(1),3(2),3(3),3(4)-octahydro-2,6-dioxa-1(7,1),3(8,1)-diisoquinolin-2-iuma-5(1,3),7(1,4)-dibenzenacyclooctaphane 1(2)-oxide . The molecular formula is C38H42N2O7 .Physical And Chemical Properties Analysis

Isotetrandrine N-2’-oxide is a powder . It should be stored at a temperature between 28 C .Applications De Recherche Scientifique

Hypoglycemic Activity

- Field : Medical Science, specifically Diabetes Research .

- Application Summary : N-oxides, including Isotetrandrine N-2’-oxide, have been found to have hypoglycemic activity, meaning they can lower blood glucose levels .

- Methods of Application : In a study, a diabetic zebrafish model was used to test the hypoglycemic activities of several compounds, including Isotetrandrine N-2’-oxide . The compounds were administered at a concentration of 10 µM .

- Results : Compounds 1, 3, 5, 6, and 8 showed significantly hypoglycemic activities . Further studies revealed that compounds 1 and 8 lowered the glucose level by promoting glucose uptake in zebrafish . All eight compounds showed no acute toxicity, teratogenicity, nor vascular toxicity in zebrafish under the concentrations range from 2.5 µM to 40 µM .

Pharmaceutical Applications

- Field : Pharmaceutical Chemistry .

- Application Summary : N-oxides, including Isotetrandrine N-2’-oxide, have attracted increasing interest due to their pharmaceutical applications . For example, Minoxidil, a pyrimidine N-oxide drug, is currently used for the treatment of any form of alopecia . Chlordiazepoxide is another N-oxide drug which has been used in the treatment of anxiety disorders .

- Methods of Application : The specific methods of application for these drugs would depend on the specific drug and its intended use .

- Results : The results or outcomes would also depend on the specific drug and its intended use .

Cytoplasmic Phospholipase A2 (PLA2) Inhibition

- Field : Biochemistry and Pharmacology .

- Application Summary : Isotetrandrine is known to be a cell-permeable PLA2 inhibitor . PLA2 plays a crucial role in the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological responses .

- Methods of Application : The compound is typically used in in vitro studies, where it is added to cell cultures at a specific concentration to inhibit PLA2 activity .

- Results : The inhibition of PLA2 by Isotetrandrine can lead to a decrease in the production of eicosanoids, potentially reducing inflammation .

α1 Adrenoceptor Inhibition

- Field : Pharmacology .

- Application Summary : Isotetrandrine has also been shown to inhibit α1 adrenoceptors . These receptors are a type of G protein-coupled receptors that are targets for catecholamines, especially norepinephrine, and epinephrine .

- Methods of Application : Similar to the PLA2 inhibition, the α1 adrenoceptor inhibition is typically studied in vitro .

- Results : The inhibition of α1 adrenoceptors can affect the sympathetic nervous system, potentially leading to effects such as vasodilation .

Safety And Hazards

Propriétés

IUPAC Name |

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+,40?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKSQIGOCSEXEF-HMRFYLJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isotetrandrine N-2'-oxide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)

![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)